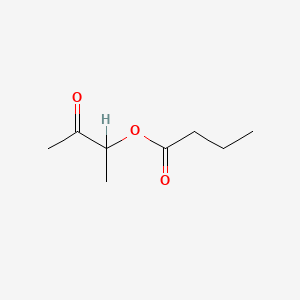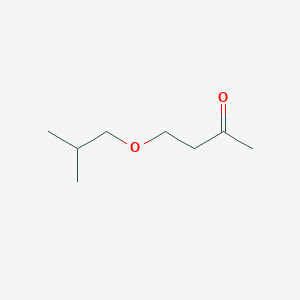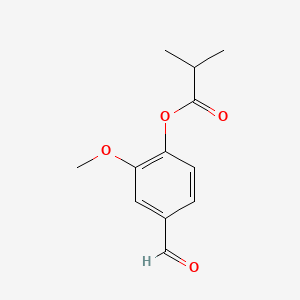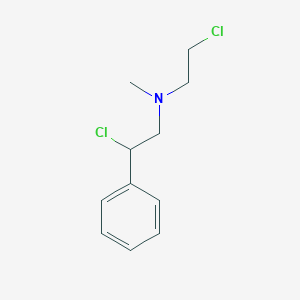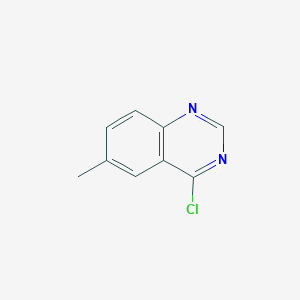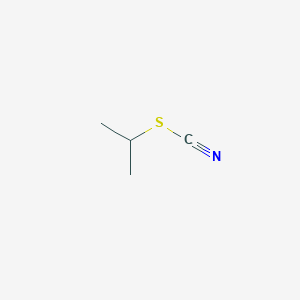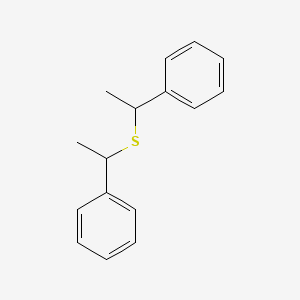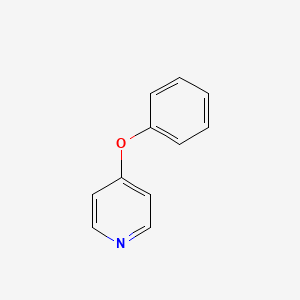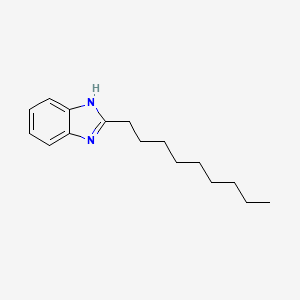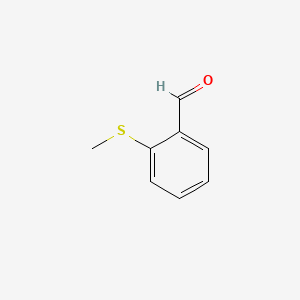
2-(Methylthio)benzaldehyde
Descripción general
Descripción
2-(Methylthio)benzaldehyde is an organic compound with the linear formula CH3SC6H4CHO . It has a molecular weight of 152.21 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-(Methylthio)benzaldehyde can be achieved from Dimethyl sulfoxide and 2-Bromobenzaldehyde . Another method for synthesizing substituted benzaldehydes, which could potentially include 2-(Methylthio)benzaldehyde, involves a two-step, one-pot reduction/cross-coupling procedure .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)benzaldehyde is represented by the SMILES string [H]C(=O)c1ccccc1SC . The InChI key for this compound is XIOBUABQJIVPCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(Methylthio)benzaldehyde has a refractive index of 1.633 (lit.) . It has a boiling point of 141-143 °C/13 mmHg (lit.) and a density of 1.18 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Sulfur-Containing Ligands
2-(Methylthio)benzaldehyde: is utilized in the synthesis of sulfur-containing ligands, which are crucial in coordination chemistry. These ligands can bind to metals, forming complexes that are essential in catalysis and materials science .
Intermediate for Analgesic/Anti-inflammatory Agents
This compound serves as an intermediate in the synthesis of pyrrole derivatives that exhibit analgesic and anti-inflammatory properties. Such derivatives are potential candidates for new pharmaceuticals .
Antimicrobial Drug Discovery
2-(Methylthio)benzaldehyde: is involved in the development of new antimicrobial drugs. Its structural properties make it suitable for creating compounds with antibacterial activities, addressing the growing concern of antibiotic resistance .
COX-2 Inhibition for Anti-inflammatory Drugs
The compound is used in the preparation of molecules that inhibit cyclo-oxygenase-2 (COX-2), an enzyme targeted by anti-inflammatory drugs. This application is significant in the pharmaceutical industry for developing treatments for conditions like arthritis .
Surface-Enhanced Raman Scattering (SERS) Nanotags
In the field of analytical chemistry, 2-(Methylthio)benzaldehyde is a precursor for designing thiolated polyenes. These molecules act as trifunctional Raman reporter molecules in SERS nanotags, which are used for sensitive detection of biomolecules like cytokines .
Chelation-Assisted C-H Bond Activation
The compound is also important in organic synthesis, particularly in rhodium-catalyzed reactions for the synthesis of amides from aldehydes and azides. This process involves chelation-assisted C-H bond activation, a method that enhances the efficiency of bond formations .
Safety and Hazards
2-(Methylthio)benzaldehyde is classified as a combustible liquid . It has a flash point of 110 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored in a well-ventilated place and kept in a tightly closed container .
Propiedades
IUPAC Name |
2-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOBUABQJIVPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301596 | |
| Record name | 2-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)benzaldehyde | |
CAS RN |
7022-45-9 | |
| Record name | 7022-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Methylthio)benzaldehyde contribute to the development of luminescent sensors for heavy metal detection?
A1: 2-(Methylthio)benzaldehyde plays a crucial role in modifying a metal-organic framework (MOF) to create a highly selective and sensitive luminescent sensor for Mercury (II) []. This modification introduces sulfur sites into the MOF structure. These sulfur sites exhibit strong binding affinity for mercury ions (Hg2+), a property known as thiophilic interaction. When Hg2+ ions bind to these sulfur sites, it induces changes in the luminescent properties of the MOF, enabling the detection of Hg2+ with high sensitivity even at very low concentrations. []
Q2: What is the role of 2-(Methylthio)benzaldehyde in the study of rhodium-catalyzed hydroacylation reactions?
A2: 2-(Methylthio)benzaldehyde serves as a model β-S-substituted aldehyde substrate in investigating the efficiency and selectivity of different rhodium-based catalysts for intermolecular hydroacylation reactions with both alkynes and alkenes [, ]. Researchers utilize 2-(Methylthio)benzaldehyde to understand how the steric and electronic properties of the catalyst influence the reaction pathway, regioselectivity (linear vs. branched product), and reaction rate []. This research is essential for developing efficient and selective catalytic methods for synthesizing valuable organic compounds.
Q3: Can you provide some spectroscopic data for 2-(Methylthio)benzaldehyde?
A3: While the provided abstracts don't detail specific spectroscopic data, researchers commonly utilize techniques like 1H NMR and FTIR to confirm the successful incorporation of 2-(Methylthio)benzaldehyde into the desired materials [, ]. 1H NMR would confirm the presence and chemical environment of the methyl and aromatic protons, while FTIR could identify characteristic stretches associated with the aldehyde and thioether functional groups present in the molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




